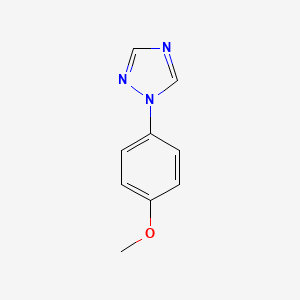

1-(4-methoxyphenyl)-1H-1,2,4-triazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxyphenyl)-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-13-9-4-2-8(3-5-9)12-7-10-6-11-12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXCCOAUMJBFQCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68377-33-3 | |

| Record name | 1-(4-methoxyphenyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl 1h 1,2,4 Triazole

Classical Approaches to 1,2,4-Triazole (B32235) Core Synthesis

The foundational chemistry for constructing the 1,2,4-triazole ring has been established through several classical name reactions. These methods typically involve the condensation and cyclization of precursors containing the necessary nitrogen and carbon atoms. While not always directly yielding 1-aryl substituted triazoles, they form the basis for many multi-step synthetic plans.

Key classical methods include:

Pellizzari Reaction: This method involves heating a mixture of an amide and an acyl hydrazide to form 3,5-disubstituted-1,2,4-triazoles. For instance, the reaction of benzamide (B126) with benzoyl hydrazide produces 3,5-diphenyl-1,2,4-triazole. scispace.com

Einhorn–Brunner Reaction: This reaction synthesizes 1,2,4-triazoles through the condensation of hydrazines or monosubstituted hydrazines with diacylamines in the presence of a weak acid. scispace.com The use of a substituted hydrazine (B178648), such as 4-methoxyphenylhydrazine, can directly introduce the desired substituent at the N1 position.

From Amidines and Hydrazones: Amidines and hydrazones serve as versatile nitrogen-rich precursors for the 1,2,4-triazole core. frontiersin.orgfrontiersin.org For example, a one-pot, two-step process can yield 1,3,5-trisubstituted-1,2,4-triazoles starting from a carboxylic acid and an amidine, which form an amide in situ, followed by reaction with a monosubstituted hydrazine and cyclization. frontiersin.org

These classical routes often require harsh reaction conditions, such as high temperatures, and may result in moderate yields or mixtures of regioisomers, necessitating further development for targeted synthesis.

Targeted Synthesis of 1-(4-methoxyphenyl)-1H-1,2,4-triazole

More direct strategies have been developed to specifically synthesize 1,2,4-triazoles with a 4-methoxyphenyl (B3050149) substituent at the N1 position. These methods can be broadly categorized into multi-step sequences and more streamlined one-pot protocols.

Multi-step synthesis allows for the controlled and sequential construction of the target molecule, which is often necessary for complex derivatives. A common strategy involves the initial formation of a substituted 1,2,4-triazole core, followed by the introduction of the 4-methoxyphenyl group, or vice-versa.

One documented route involves the synthesis of 1-(4-methoxyphenyl)-3-(methylthio)-1H-1,2,4-triazole. This process starts with the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide, followed by cyclization and subsequent methylation to yield the final product. prepchem.com Another approach begins with a pre-formed triazole, such as 4-amino-1,2,4-triazole, which undergoes a series of reactions including condensation with substituted acetophenones to build more complex structures that may incorporate a methoxyphenyl moiety. chemmethod.com

A representative multi-step synthesis for related compounds is the preparation of 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-methyl-1H-1,2,4-triazole. This intermediate is synthesized from 4-bromobenzoyl chloride, ethyl 4-methoxybenzimidate, and methyl hydrazine. yu.edu.jo This intermediate can then be used in further reactions, such as Suzuki couplings, to generate more complex biphenyl-triazole derivatives. yu.edu.joyu.edu.jo

Table 1: Example of a Multi-Step Synthesis for a Methoxyphenyl-1,2,4-Triazole Derivative

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-bromobenzoyl chloride, ethyl 4-methoxybenzimidate | methyl hydrazine, CH2Cl2/Et2O | 5-(4-Bromophenyl)-3-(4-methoxyphenyl)-1-methyl-1H-1,2,4-triazole | 52% | yu.edu.jo |

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without isolating intermediates. Several one-pot methods have been developed for the synthesis of substituted 1,2,4-triazoles.

For instance, a three-component synthesis has been used to prepare frontiersin.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine derivatives. mdpi.com In this approach, 5-amino-1-phenyl-1H-1,2,4-triazoles, an aromatic aldehyde (such as 4-methoxybenzaldehyde), and ethyl acetoacetate (B1235776) react in a single pot to yield the fused heterocyclic system. mdpi.com While this produces a more complex scaffold, it demonstrates the principle of incorporating the 4-methoxyphenyl group in a one-pot fashion.

More direct one-pot syntheses for 1,3-disubstituted 1,2,4-triazoles have been developed using readily available starting materials like N-methylimidazole and hydrazonoyl chlorides. isres.org This formal [3+2] cycloaddition proceeds through a nucleophilic substitution followed by C-N bond cleavages to give the triazole ring in high yields (71-96%). isres.org Adapting such methods by using a hydrazonoyl chloride derived from a 4-methoxyphenyl precursor could provide a direct route to the target compound.

Table 2: One-Pot Synthesis of a Fused 1,2,4-Triazole System with a Methoxyphenyl Group

| Components | Product Example | Yield | Reference |

|---|---|---|---|

| 5-amino-1-phenyl-1H-1,2,4-triazole, 4-methoxybenzaldehyde, ethyl acetoacetate | Ethyl 5-(4-methoxyphenyl)-3,7-dimethyl-1-phenyl-1,5-dihydro- frontiersin.orgnih.govmdpi.comtriazolo[4,3-a]pyrimidine-6-carboxylate | 60% | mdpi.com |

Advanced Synthetic Techniques

To overcome the limitations of classical methods, such as long reaction times and the need for high temperatures, advanced energy sources like microwaves and ultrasound have been applied to the synthesis of 1,2,4-triazoles. These techniques often lead to dramatically reduced reaction times, improved yields, and cleaner reaction profiles.

Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly and efficiently heat reactions. researchgate.net This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. yu.edu.joscielo.brscipublications.com

A notable example is the catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation. organic-chemistry.org Optimization of this method showed that heating various hydrazines with 20 equivalents of formamide at 160°C for just 10 minutes under microwave conditions could produce the desired triazoles in good to excellent yields (54–81%). organic-chemistry.org This approach is particularly attractive due to its simplicity, speed, and the avoidance of a catalyst. organic-chemistry.org

Microwave assistance has also been used in the cyclization step of multi-step syntheses. For example, the reaction of 4-amino-5-mercapto-1,2,4-triazole derivatives with substituted benzoic acids in phosphorus oxychloride can be completed in 5 to 15 minutes under microwave heating at 140°C to form fused triazolothiadiazole systems. scielo.br

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Hydrazine + Formamide | Conventional Heating | Several hours | Variable/Low | organic-chemistry.org |

| Hydrazine + Formamide | Microwave Irradiation (160°C) | 10 minutes | 54-81% | organic-chemistry.org |

Sonochemistry, the application of ultrasound to chemical reactions, can promote reactions through the physical phenomenon of acoustic cavitation. nih.govnih.gov This process of formation, growth, and implosive collapse of bubbles in a liquid generates localized hot spots with extreme temperatures and pressures, leading to enhanced reaction rates and yields.

While the sonochemical synthesis of 1,2,4-triazoles is less explored compared to other azoles like 1,2,3-triazoles, some effective methods have been reported. nih.gov A common approach involves the reaction of semicarbazides with aldehydes under ultrasonic irradiation. One report details a one-pot synthesis of 5-(substituted phenyl)-4H-1,2,4-triazol-3-ols from a substituted benzaldehyde (B42025) and semicarbazide (B1199961) hydrochloride. nih.gov The use of ultrasound in this reaction improved yields from a range of 45-65% (conventional) to 80-95% and significantly reduced reaction times. nih.gov

The application of ultrasound has been highly successful in the related synthesis of 1,2,3-triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where it accelerates the reaction significantly. nih.govresearchgate.net By analogy, sonochemical methods hold promise for developing more efficient syntheses of this compound, potentially enabling reactions to proceed under milder conditions and in shorter timeframes.

Flow Chemistry Approaches

The application of continuous-flow chemistry to the synthesis of 1,2,4-triazoles, including this compound, represents a significant advancement over traditional batch processing. While specific literature detailing a complete de novo synthesis of this exact compound in a flow system is limited, established protocols for related heterocyclic systems demonstrate the potential and principles of this methodology. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and stoichiometry, leading to enhanced safety, reproducibility, and scalability.

A reported high-throughput synthesis of a 1,2,4-triazole library utilized a continuous-flow reactor for the heterocyclization step, which involved a high-temperature cyclization of intermediate hydrazonamides. researchgate.net This approach highlights the capability of flow systems to handle challenging reaction conditions safely. Similarly, a solution-phase synthesis of a 1H-1,2,4-triazole library employed continuous-flow microfluidic methods for reductive dehalogenation reactions on a pre-existing triazole core. nih.gov Although these examples focus on modifying an existing triazole ring, the principles are readily adaptable to the primary cyclization reactions that form the ring itself.

For the synthesis of this compound, a hypothetical flow process could adapt a classical batch reaction, such as the reaction of 4-methoxybenzoyl hydrazide with N,N-dimethylformamide azine. In a flow setup, streams of the reactants would be pumped and mixed at a specific junction before entering a heated reactor coil. The precise control over residence time and temperature would allow for rapid optimization and potentially higher yields compared to batch methods. The inherent safety of handling small volumes of reactive intermediates at any given time makes flow chemistry particularly suitable for reactions that may be hazardous on a large scale.

Green Chemistry Principles in Synthesis

The integration of green chemistry principles into the synthesis of this compound is primarily driven by the use of energy-efficient techniques and the reduction of hazardous waste. Microwave-assisted organic synthesis (MAOS) is a prominent example of a green approach that has been successfully applied to the synthesis of 1,2,4-triazole derivatives. researchgate.netrjptonline.org

Microwave irradiation offers a significant advantage by dramatically reducing reaction times from hours to minutes, which translates to substantial energy savings. rjptonline.org For instance, the synthesis of various substituted 1,2,4-triazoles has been achieved in good yields under microwave conditions, often without the need for a catalyst. researchgate.netorganic-chemistry.org A general method for synthesizing substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation without a catalyst, showcasing excellent functional-group tolerance. organic-chemistry.org

In the context of this compound, a traditional synthesis involving the condensation of 4-methoxyphenylhydrazine with formamide could be adapted for MAOS. This would not only accelerate the reaction but could also lead to cleaner product profiles and reduced byproduct formation. The table below compares typical reaction times for conventional versus microwave-assisted synthesis for analogous 1,2,4-triazole formations.

| Synthetic Method | Reaction Time | Energy Source | Typical Yield Range |

|---|---|---|---|

| Conventional Heating | 4-24 hours | Oil Bath / Heating Mantle | 60-85% |

| Microwave Irradiation | 5-30 minutes | Microwave Reactor | 70-95% |

Regioselective Synthesis and Control

Achieving regioselectivity is critical in the synthesis of substituted 1,2,4-triazoles, as multiple isomers are often possible. For this compound, the key is to control the cyclization to favor the N1-substituted product over other isomers (e.g., N4-substituted or 1,5-disubstituted).

One powerful strategy involves catalyst-controlled [3+2] cycloaddition reactions. Research has shown that the choice of metal catalyst can dictate the regiochemical outcome in reactions between aryl diazonium salts and isocyanides. frontiersin.org For example, using a silver(I) catalyst selectively yields 1,3-disubstituted-1,2,4-triazoles, while a copper(II) catalyst favors the formation of 1,5-disubstituted isomers. frontiersin.org By selecting the appropriate starting materials, such as a 4-methoxyphenyldiazonium salt, and a suitable catalyst, the synthesis can be directed specifically toward the desired 1-aryl-1H-1,2,4-triazole architecture.

Classical methods like the Einhorn-Brunner reaction also provide a degree of regiochemical control. This reaction involves the condensation of an imide with a substituted hydrazine. wikipedia.org The regioselectivity is influenced by the electronic nature of the substituents on the imide, with the more electron-withdrawing group typically ending up at the C3 position of the triazole ring. wikipedia.org To synthesize this compound, one could react N,N'-diacylhydrazine with 4-methoxyaniline, where the reaction conditions can be tuned to favor the desired isomer.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of solvent, base, catalyst, reaction temperature, and time.

For copper-catalyzed N-arylation reactions leading to 1-aryl-1,2,4-triazolium salts, optimization studies have shown that solvents like acetonitrile (B52724) and DMF are effective. acs.org The choice of base is also crucial; for instance, in the synthesis of 1,3-disubstituted 1,2,4-triazoles from amidines, K₃PO₄ has been identified as an effective base in a copper-catalyzed system using oxygen as the oxidant. isres.org

A systematic approach to optimization might involve screening various conditions for a key reaction step, such as the cyclization of 4-methoxyphenylhydrazine with an appropriate C1 source. The following table illustrates a hypothetical optimization study for such a reaction.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Ethanol | None | 80 | 12 | 45 |

| 2 | DMF | K₂CO₃ | 100 | 8 | 68 |

| 3 | Acetonitrile | Cs₂CO₃ | 80 | 6 | 75 |

| 4 | DMF | Cs₂CO₃ | 120 | 4 | 82 |

| 5 | Acetonitrile | Cs₂CO₃ | 100 | 4 | 91 |

Derivatization Strategies of this compound

Functionalization at the Triazole Ring

Once synthesized, the this compound scaffold can be further modified to introduce diverse functionalities. Direct C-H functionalization of the triazole ring is a modern and efficient strategy. Specifically, palladium-catalyzed C(5)-H arylation of 1-substituted 1,2,4-triazoles with aryl halides has been developed. researchgate.net This method allows for the regioselective introduction of an aryl group at the C5 position of the triazole ring, providing access to 1,5-diaryl-1H-1,2,4-triazoles.

Another approach involves the alkylation of the remaining nitrogen atoms (N2 or N4) of the triazole ring. The reaction of 1-aryl-1H-1,2,4-triazoles with alkylating agents can lead to the formation of 1,2- or 1,4-disubstituted triazolium salts. The alkylation of unsubstituted 1,2,4-triazole with alkyl halides typically yields a mixture of N1 and N4 alkylated isomers. researchgate.net For the pre-substituted this compound, alkylation would likely occur at the N2 or N4 position, yielding cationic triazolium species which are valuable as precursors for N-heterocyclic carbenes or as ionic liquids.

Functionalization of the Methoxyphenyl Moiety

The methoxyphenyl ring offers several sites for functionalization. One of the most common transformations is the O-demethylation of the methoxy (B1213986) group to yield the corresponding phenol (B47542), 1-(4-hydroxyphenyl)-1H-1,2,4-triazole. This reaction is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. researchgate.net Catalytic hydrogenolysis over specific catalysts is another method for selective demethylation. rsc.org The resulting phenol is a versatile intermediate for further reactions, such as etherification or esterification.

The aromatic ring itself is susceptible to electrophilic aromatic substitution. The methoxy group is a strong activating group and is ortho-, para-directing. Since the para position is occupied by the triazole ring, electrophilic substitution would be directed to the positions ortho to the methoxy group (C2 and C6). Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., with Br₂ in acetic acid) would be expected to introduce substituents at these positions, provided the triazole ring is stable to the reaction conditions. The triazole ring itself is an electron-withdrawing group, which would deactivate the phenyl ring towards electrophilic attack, making the directing effect of the methoxy group dominant but requiring potentially harsher conditions than for anisole (B1667542) itself.

Synthesis of Analogues and Homologues

The synthesis of analogues and homologues of this compound is a significant area of research, driven by the need to explore structure-activity relationships for various applications. These synthetic strategies involve modifications of the core structure, either by altering the substituents on the phenyl ring or by introducing functional groups onto the triazole moiety. Various methodologies have been developed, ranging from multi-component reactions to metal-catalyzed cross-couplings and cyclization of functionalized precursors.

A common approach to generating analogues involves the reaction of substituted aryl hydrazines with sources of the triazole ring's remaining carbon and nitrogen atoms. For instance, a multicomponent process enables the synthesis of 1-aryl-1,2,4-triazoles directly from anilines. organic-chemistry.org Another versatile method is the copper-catalyzed N-arylation of 4-substituted-4H-1,2,4-triazoles using diaryliodonium salts, which provides an efficient route to 1-aryl-substituted 1,2,4-triazolium salts. nih.govacs.org

Furthermore, electrochemical methods have been developed for the synthesis of 1-aryl and 1,5-disubstituted 1,2,4-triazoles from aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate, avoiding the need for strong oxidants or transition-metal catalysts. isres.org Modifications on the triazole ring itself are also common, such as the introduction of thiol groups, which can then be alkylated to produce a variety of S-substituted derivatives. For example, 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives have been synthesized and subsequently alkylated to yield new analogues. nih.gov

The following tables summarize various synthetic strategies and specific examples of synthesized analogues and homologues of this compound.

Table 1: Synthetic Methodologies for 1-Aryl-1,2,4-Triazole Analogues

| Methodology | Starting Materials | Reagents/Catalyst | Key Features | Reference |

| Multicomponent Reaction | Anilines, Amino Pyridines, Pyrimidines | Not specified | Direct synthesis of 1-aryl 1,2,4-triazoles | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | 4-Substituted-4H-1,2,4-triazoles, Diaryliodonium salts | Copper catalyst | Efficient route to 1,4-disubstituted 1,2,4-triazolium salts | nih.govacs.org |

| Electrochemical Synthesis | Aryl hydrazines, Paraformaldehyde, NH₄OAc, Alcohols | Reactive iodide radical or I₂ | Avoids strong oxidants and transition-metal catalysts | organic-chemistry.orgisres.org |

| Cascade Addition-Oxidative Cyclization | Nitriles, 2-Aminopyridines or Amidines | Copper(I) complex on MCM-41 support, Air (oxidant) | Heterogeneous and recyclable catalyst system | organic-chemistry.org |

| Metal-Free Three-Component Reaction | Amidines, Isothiocyanates, Hydrazines | None | Environmentally friendly, involves C-S and C-N bond cleavage | isres.org |

Table 2: Examples of Synthesized Analogues of this compound

| Compound Name | Synthetic Approach | Starting Materials | Yield | Reference |

| 4-Benzyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Cyclization and thiation | Benzyl hydrazine derivative, 4-methoxyphenyl-substituted carbonyl compound | Not specified | ontosight.ai |

| 3,5-bis(4-methoxyphenyl)-4H-1,2,4-triazole derivatives | Condensation and subsequent reactions | 4-Methoxybenzohydrazide, Dimethyl sulfoxide | Not specified | chemmethod.com |

| 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Alkylation of triazole-thiones | 3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | Not specified | nih.gov |

| N-(4-methoxyphenyl)-2-(5-methyl-1-(4-sulfamoylphenyl)-1H-1,2,4-triazol-3-ylthio)acetamide | Multi-step synthesis from a hydrazinecarbothioamide precursor | N-(4-methoxyphenyl)-2-chloroacetamide, 5-methyl-1-(4-sulfamoylphenyl)-1H-1,2,4-triazole-3-thiol | Not specified | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 1 4 Methoxyphenyl 1h 1,2,4 Triazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard ¹H and ¹³C NMR data may exist within synthesis reports, comprehensive high-resolution and multidimensional NMR studies for 1-(4-methoxyphenyl)-1H-1,2,4-triazole have not been published.

Multidimensional NMR (e.g., 2D COSY, HSQC, HMBC)

There are no available published studies detailing multidimensional NMR analyses (such as COSY, HSQC, or HMBC) for this compound. Such studies would be necessary for unambiguous assignment of all proton and carbon signals and for confirming the connectivity of the molecular structure.

Solid-State NMR Spectroscopy

No data from solid-state NMR (ssNMR) spectroscopy for this compound could be located. This technique would provide insight into the structure, conformation, and dynamics of the molecule in the solid state.

Vibrational Spectroscopy

Complete, assigned experimental vibrational spectroscopy data (FTIR and Raman) specific to this compound is not available. While general vibrational modes for the 1,2,4-triazole (B32235) ring and methoxyphenyl group are known from studies on other molecules, a detailed analysis and a data table for the target compound cannot be constructed without specific experimental spectra. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. The spectrum of this compound is characterized by the distinct absorption bands of its two primary structural units: the 4-methoxyphenyl (B3050149) group (anisole moiety) and the 1,2,4-triazole ring.

The 4-methoxyphenyl group displays characteristic aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹. researchgate.netresearchgate.net The asymmetric and symmetric stretching of the C-O-C ether linkage are prominent, with the asymmetric stretch appearing as a strong band around 1250 cm⁻¹ and the symmetric stretch near 1040 cm⁻¹. bartleby.com The presence of the aromatic ring is further confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region. researchgate.net

The 1,2,4-triazole ring contributes its own set of characteristic vibrations. Aromatic C-H stretching bands for the triazole ring are expected in the 3030-3100 cm⁻¹ range. researchgate.net Key vibrational modes for the triazole heterocycle include N=N stretching, which gives rise to a high-intensity band around 1595 cm⁻¹, and C-N-C stretching vibrations, typically found near 1045 cm⁻¹. researchgate.net

A compilation of the expected characteristic FTIR absorption bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Structural Unit |

| 3100 - 3030 | Medium | Aromatic C-H Stretching | Phenyl & Triazole Rings |

| 2960 - 2840 | Medium | C-H Stretching (of -OCH₃) | Methoxyphenyl |

| ~1610, ~1510, ~1460 | Strong | Aromatic C=C Stretching | Phenyl Ring |

| ~1595 | Strong | N=N Stretching | Triazole Ring |

| ~1530, ~1480 | Medium | C=C / C=N Stretching | Triazole Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretching | Methoxyphenyl |

| ~1045 | Medium | C-N-C Stretching | Triazole Ring |

| ~1040 | Strong | Symmetric C-O-C Stretching | Methoxyphenyl |

Note: The data presented is a compilation based on characteristic frequencies for anisole (B1667542) and 1,2,4-triazole derivatives. researchgate.netresearchgate.netbartleby.comijrpc.com

Raman Spectroscopy

Raman spectroscopy, which detects molecular vibrations through inelastic scattering of monochromatic light, provides complementary information to FTIR. For this compound, the Raman spectrum would be expected to highlight the vibrations of the non-polar bonds and the symmetric vibrations of the aromatic systems.

The 1,2,4-triazole ring exhibits characteristic Raman bands, with notable intense signals corresponding to ring breathing and stretching modes. researchgate.netresearchgate.net For the parent 1H-1,2,4-triazole, strong bands are observed around 1285 cm⁻¹ and 1449 cm⁻¹. researchgate.net The anisole moiety also contributes distinct signals, particularly from the symmetric "breathing" mode of the benzene (B151609) ring, which typically appears as a strong band near 1000 cm⁻¹. researchgate.net

The table below summarizes the principal Raman shifts anticipated for this compound.

| Raman Shift (cm⁻¹) | Assignment | Structural Unit |

| ~3070 | Aromatic C-H Stretching | Phenyl & Triazole Rings |

| ~1600 | Aromatic C=C Stretching | Phenyl Ring |

| ~1450 | Ring Stretching | Triazole Ring |

| ~1285 | N-C Stretching / Ring Mode | Triazole Ring |

| ~1180 | In-plane C-H Bending | Phenyl Ring |

| ~1000 | Symmetric Ring Breathing | Phenyl Ring |

| ~830 | Out-of-plane C-H Bending (para-disubstituted) | Phenyl Ring |

Note: The data is compiled from studies on 1,2,4-triazole and anisole. researchgate.netresearchgate.netresearchgate.net

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into its conjugated systems and chromophores.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound is dominated by π → π* electronic transitions originating from the two aromatic systems: the phenyl ring and the triazole ring. The presence of the electron-donating methoxy (B1213986) group on the phenyl ring, conjugated with the triazole system, is expected to result in absorption bands at longer wavelengths (a bathochromic shift) compared to the individual, unsubstituted parent compounds.

Substituted 1,2,4-triazoles are known to absorb in the UV region. rsc.orgresearchgate.net For example, various 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole derivatives show absorption maxima (λmax) in the range of 257-258 nm. mdpi.com More extended, highly conjugated 4H-1,2,4-triazole systems can absorb at even longer wavelengths, with one derivative showing a λmax of 351.0 nm. nih.gov The parent 1,2,3-triazole ring itself has been reported to absorb in the 210-240 nm range. researchgate.net Given these precedents, this compound is expected to exhibit strong absorption in the mid-UV region.

| Absorption Maxima (λmax) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~210-230 nm | High | π → π | Triazole Ring |

| ~260-290 nm | High | π → π | Methoxyphenyl & Conjugated System |

Note: The absorption maxima are estimated based on data for related 1,2,4-triazole and methoxyphenyl-containing compounds. mdpi.comnih.govresearchgate.net

Fluorescence and Phosphorescence Spectroscopy

Luminescence spectroscopy provides information on the de-excitation pathways of electronically excited molecules. Many 1,2,4-triazole derivatives are known to be highly luminescent, making them suitable for applications in optoelectronics. mdpi.com The fluorescence properties are strongly influenced by the nature and position of substituents on the triazole and any attached aryl rings. nih.gov

While specific fluorescence data for this compound is not extensively documented, a closely related compound, (E)-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl) methanimine, has been shown to exhibit a fluorescence emission maximum at 363 nm when excited at 300 nm in ethanol. This suggests that the 1-(4-methoxyphenyl)-1,2,4-triazole core is a fluorophore. The emission likely originates from the π* → π transition of the conjugated system.

No specific experimental data regarding the phosphorescence of this compound is available in the surveyed literature.

| Excitation λ (nm) | Emission λ (nm) | Solvent | Remarks |

| ~300 | ~363 | Ethanol | Data based on the closely related analogue (E)-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-4-yl) methanimine. |

Note: The presented data is for a structurally similar compound and serves as a reference. pearson.com

High-Resolution Mass Spectrometry (HRMS)

HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z).

Exact Mass Determination

The molecular formula for this compound is C₉H₉N₃O. Using the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the theoretical exact mass can be calculated. This value is essential for unambiguous identification.

| Molecular Formula | Calculated Exact Mass (m/z) | Ion Species |

| C₉H₉N₃O | 175.0746 | [M]⁺• |

| C₉H₁₀N₃O | 176.0824 | [M+H]⁺ |

The fragmentation pattern in mass spectrometry provides valuable structural information. For this compound, the molecular ion ([M]⁺•) is expected at m/z 175. Key fragmentation pathways would likely involve cleavages within both the triazole and methoxyphenyl moieties. The fragmentation of 1,2,3-triazoles often proceeds via the loss of a stable N₂ molecule. rsc.org The anisole moiety is known to fragment via loss of a methyl radical (•CH₃) to form a phenoxy cation or through the loss of formaldehyde (B43269) (H₂CO). iaea.orgchegg.com

A plausible fragmentation could involve the formation of the methoxyphenyl radical cation at m/z 107. researchgate.net Another significant fragmentation pathway for triazoles involves the loss of HCN. rsc.org

Fragmentation Pathway Analysis

The structural elucidation of this compound through mass spectrometry provides critical insights into its molecular stability and the connectivity of its constituent aromatic and heterocyclic rings. Under electron impact (EI) ionization, the molecule undergoes a series of characteristic fragmentation events. The analysis of these fragments helps to confirm the molecular structure and provides a fingerprint for its identification.

The fragmentation of this compound is proposed to be initiated by the ionization of the molecule to form the molecular ion (M•+). The subsequent fragmentation pathways are dictated by the stability of the resulting ions and neutral losses, primarily involving the cleavage of the triazole ring and fragmentations within the methoxyphenyl group.

A primary fragmentation pathway involves the characteristic loss of a methyl radical (•CH3) from the methoxy group of the molecular ion, leading to a prominent ion. This is a common fragmentation pattern for anisole and its derivatives. iaea.orgosti.govchegg.com Another significant fragmentation of the methoxy group is the loss of a neutral formaldehyde (CH2O) molecule. iaea.orgosti.gov

The triazole ring can undergo cleavage through the loss of a molecule of nitrogen (N2), a common fragmentation for nitrogen-rich heterocycles. This can be followed by the loss of hydrogen cyanide (HCN). The fragmentation can also proceed via the cleavage of the bond between the phenyl ring and the triazole nitrogen.

Based on these principles, a plausible fragmentation pathway is outlined below:

Initial Ionization : Formation of the molecular ion [C9H9N3O]•+.

Loss of Methyl Radical : The molecular ion loses a methyl radical from the methoxy group to form a stable oxonium ion.

Loss of Formaldehyde : An alternative pathway for the molecular ion is the loss of a neutral formaldehyde molecule. iaea.orgosti.gov

Cleavage of the Triazole Ring : The molecular ion can undergo cleavage of the triazole ring, typically involving the expulsion of a stable N2 molecule.

Formation of the Methoxyphenyl Cation : Cleavage of the N-phenyl bond can lead to the formation of the methoxyphenyl cation. This cation can further fragment by losing formaldehyde to yield a phenyl cation, which in turn can lose acetylene (B1199291) to form a cyclobutadienyl cation.

The major fragments observed in the mass spectrum and their proposed structures are summarized in the table below.

| m/z | Proposed Fragment Ion | Formula | Pathway Description |

| 175 | Molecular Ion | [C9H9N3O]•+ | Ionized parent molecule |

| 160 | [M - CH3]•+ | [C8H6N3O]+ | Loss of a methyl radical from the methoxy group |

| 147 | [M - N2]•+ | [C9H9O]•+ | Loss of a nitrogen molecule from the triazole ring |

| 145 | [M - CH2O]•+ | [C8H7N3]•+ | Loss of a neutral formaldehyde molecule |

| 119 | [M - N2 - HCN]•+ | [C8H8O]•+ | Subsequent loss of hydrogen cyanide after N2 loss |

| 107 | [C7H7O]+ | [C7H7O]+ | Formation of the methoxyphenyl cation |

| 77 | [C6H5]+ | [C6H5]+ | Loss of CH2O from the methoxyphenyl cation |

This interactive table summarizes the key fragmentation data for this compound.

Chiroptical Spectroscopy (for Chiral Derivatives)

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. yale.eduwikipedia.org These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are invaluable for determining the absolute configuration and conformational features of chiral molecules. While this compound itself is achiral, the introduction of a stereocenter into the molecule, for instance by substitution, would yield chiral derivatives amenable to chiroptical analysis. The following sections discuss the theoretical application of CD and ORD for the characterization of such hypothetical chiral derivatives.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. libretexts.org An achiral molecule will not exhibit a CD signal. For a chiral derivative of this compound, electronic transitions associated with the aromatic and heterocyclic chromophores would become chiroptically active.

The resulting CD spectrum would display positive or negative peaks (known as Cotton effects) at the absorption maxima of the chromophores. The sign and magnitude of these Cotton effects are exquisitely sensitive to the stereochemical environment of the chromophore. For example, the π→π* transitions of the methoxyphenyl and triazole rings would give rise to distinct CD bands.

In practice, the CD spectra of enantiomeric pairs are mirror images of each other. This property is fundamental for the assignment of absolute configuration. By comparing the experimentally measured CD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration of the synthesized compound can be unambiguously determined. This approach has been successfully applied to complex chiral triazole-containing molecules, such as the antifungal agent cyproconazole, where vibrational circular dichroism (VCD) was used to identify the absolute configurations of its four stereoisomers. acs.org

A hypothetical CD analysis for a chiral derivative might yield the following data:

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²/dmol) | Transition Assignment |

| ~280 | Positive/Negative | n→π* (Triazole) |

| ~250 | Positive/Negative | π→π* (Triazole) |

| ~220 | Positive/Negative | π→π* (Methoxyphenyl) |

This interactive table presents hypothetical CD data for a chiral derivative, illustrating the types of electronic transitions that would be observed.

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. vlabs.ac.inkud.ac.in An ORD spectrum provides information about the stereochemistry of a chiral molecule, similar to CD spectroscopy. The two phenomena are related through the Kronig-Kramers transforms.

An ORD curve of a chiral derivative of this compound would show a characteristic curve, with the optical rotation changing significantly in the vicinity of an absorption band. This anomalous dispersion in the region of a Cotton effect is a key feature of the ORD spectrum. libretexts.org

Plain Curves : In regions far from an absorption band, the optical rotation gradually increases or decreases with shorter wavelengths, resulting in a plain ORD curve.

Anomalous Curves (Cotton Effect) : Near an absorption maximum, the ORD curve shows a characteristic peak and trough. The sign of the Cotton effect (positive or negative) is determined by whether the peak is at a longer or shorter wavelength than the trough and is directly related to the stereochemistry of the molecule.

ORD is particularly useful for establishing the absolute configuration of chiral molecules, especially when compared with known compounds or theoretical models. For example, the configuration of chiral ketones has been extensively studied using ORD, where the "octant rule" allows for the prediction of the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl chromophore. A similar approach, combining experimental data with computational modeling, could be applied to chiral triazole derivatives to elucidate their three-dimensional structure. libretexts.org

The relationship between the sign of the Cotton effect and the stereochemistry provides a powerful tool for structural assignment in chiral derivatives of this compound.

Theoretical and Computational Chemistry Studies of 1 4 Methoxyphenyl 1h 1,2,4 Triazole

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the molecular structure and reactivity of a compound at the electronic level. These studies, typically employing methods like Density Functional Theory (DFT) and Ab Initio calculations, provide insights into the fundamental properties of a molecule.

Density Functional Theory (DFT) Studies

DFT is a widely used computational method for investigating the electronic structure of many-body systems. It is instrumental in predicting various molecular properties.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. For related triazole derivatives, studies have shown that the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions, indicating potential charge transfer characteristics. However, specific energy values and orbital distributions for 1-(4-methoxyphenyl)-1H-1,2,4-triazole are not available.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. MEP maps use a color scale to denote electron-rich (negative potential) and electron-poor (positive potential) regions. While this analysis has been performed on similar compounds, showing expected negative potentials around the nitrogen atoms of the triazole ring and positive potentials elsewhere, specific data for this compound is absent from the literature.

Molecular Geometry Optimization

Computational geometry optimization is performed to find the lowest energy arrangement of atoms in a molecule. This provides theoretical values for bond lengths, bond angles, and dihedral angles. These optimized structures are often compared with experimental data from techniques like X-ray crystallography to validate the computational method used. For numerous triazole derivatives, DFT calculations have successfully predicted their geometric parameters. mdpi.comresearchgate.net Unfortunately, no such specific computational or experimental structural data has been published for this compound.

Ab Initio Methods

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of experimental data. While computationally more intensive than DFT, they can offer higher accuracy for certain systems. A literature search did not yield any studies that have applied ab initio methods to investigate the properties of this compound.

Basis Set and Functional Selection Effects

The choice of the basis set and the DFT functional can significantly impact the accuracy of quantum chemical calculations. Different combinations are often tested to find the most suitable level of theory that balances computational cost with accuracy, typically by comparing calculated results with experimental data. Studies on related triazoles often employ functionals like B3LYP with basis sets such as 6-311G(d,p), but a specific analysis of these effects on the title compound has not been conducted. researchgate.netiucr.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. pensoft.netfrontiersin.org These simulations provide a detailed view of molecular behavior, including conformational changes and intermolecular interactions, which are crucial for understanding the properties of this compound.

The conformational landscape of this compound is primarily defined by the rotational freedom around the single bond connecting the 4-methoxyphenyl (B3050149) ring and the 1,2,4-triazole (B32235) ring. Due to steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens of the triazole ring, a completely planar conformation is energetically unfavorable.

Computational studies on similar aryl-triazole systems typically employ Density Functional Theory (DFT) to perform a potential energy surface (PES) scan. ekb.eg This involves systematically rotating the dihedral angle between the two rings and calculating the energy at each step to identify the most stable, low-energy conformations.

For related molecules, such as 1-aryl-1,2,3-triazoles, X-ray diffraction studies have shown that the aryl and triazole rings are not coplanar. For instance, in 5-aryl-4-arylethynyl-1H-1,2,3-triazoles, the dihedral angle between a 4-methoxyphenyl ring and the triazole ring was found to be 17.3°. mdpi.com In more sterically crowded systems like a diphenyl-bi-(1,2,4-triazole) complex, the phenyl rings were twisted by as much as 62° and 71° with respect to the triazole unit. rsc.org Based on these findings, the most stable conformer of this compound is predicted to have a twisted geometry, with a specific dihedral angle that balances electronic conjugation and steric repulsion.

| Computational Method | DFT Potential Energy Surface Scan | Standard method for conformational analysis ekb.eg |

The aggregation behavior of this compound in the solid state and in solution is governed by a variety of non-covalent intermolecular interactions. The 1,2,4-triazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor (N-H, in tautomeric forms) and acceptor, while the methoxyphenyl ring provides sites for π-interactions. pensoft.net

Computational techniques such as Hirshfeld surface analysis are used to visualize and quantify these interactions in crystal structures. researchgate.net Studies on other 1,2,4-triazole derivatives have identified several key interactions that are also expected to be significant for this molecule:

π–π Stacking: The aromatic phenyl and triazole rings can stack on top of each other, contributing to crystal stability. These are often observed as offset or parallel-displaced arrangements to minimize repulsion. rsc.org

C-H···N Interactions: Hydrogen atoms attached to the phenyl ring can form weak hydrogen bonds with the nitrogen atoms of the triazole ring of a neighboring molecule. researchgate.net

C-H···π Interactions: Hydrogen atoms can also interact with the electron-rich face of the aromatic rings. researchgate.net

Dipole-Dipole Interactions: The molecule possesses a dipole moment, leading to electrostatic interactions that influence molecular packing. pensoft.net

Molecular dynamics simulations can model the aggregation of multiple molecules, revealing how these specific interactions lead to the formation of dimers, clusters, and ultimately, the bulk material's structure. nih.gov

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. DFT and its time-dependent extension (TD-DFT) are standard tools for calculating NMR, vibrational, and electronic spectra. mdpi.com

Theoretical NMR chemical shifts for this compound can be calculated to aid in the assignment of experimental spectra. The most common method is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). mdpi.comnih.gov Calculations are often performed in a simulated solvent environment using models like the Polarizable Continuum Model (PCM) to better match experimental conditions.

The predicted chemical shifts are then correlated with experimental values. While a full predicted spectrum is not publicly detailed, online databases provide computed ¹³C NMR data for this compound, offering a reference for its characterization. spectrabase.comspectrabase.com

Table 2: Representative Calculated ¹³C NMR Chemical Shifts for Aryl-Triazole Systems

| Carbon Atom Type | Typical Chemical Shift Range (ppm) | Computational Method |

|---|---|---|

| Triazole Carbons | 140 - 155 | GIAO-DFT mdpi.com |

| Methoxy (B1213986) Carbon (-OCH₃) | ~55 | GIAO-DFT mdpi.com |

| Phenyl Carbon (C-O) | 155 - 165 | GIAO-DFT mdpi.com |

| Other Phenyl Carbons | 115 - 130 | GIAO-DFT mdpi.com |

Note: The values presented are illustrative based on data for similar, more complex methoxyphenyl-triazole structures and serve as an example of typical computational outputs. mdpi.com

The infrared (IR) and Raman spectra of this compound can be predicted computationally to understand its vibrational modes. The process involves:

Optimizing the molecular geometry using a DFT method (e.g., B3LYP/6-311G**). researchgate.net

Calculating the harmonic vibrational frequencies at the optimized geometry.

Applying a scaling factor (typically around 0.96) to the calculated frequencies to correct for anharmonicity and methodological approximations, allowing for a more accurate comparison with experimental data. ajchem-a.com

Potential Energy Distribution (PED) analysis is then used to assign the calculated frequencies to specific molecular motions, such as C-H stretching, C=N stretching of the triazole ring, or phenyl ring vibrations. researchgate.net Public spectral databases confirm the availability of experimental ATR-IR and Raman spectra for this compound, which can be compared against such theoretical calculations. spectrabase.com

Table 3: Key Vibrational Modes and Expected Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretching | 3000 - 3100 ajchem-a.com |

| Aliphatic C-H Stretching (in -OCH₃) | 2800 - 3000 |

| C=N / C=C Ring Stretching | 1450 - 1610 ajchem-a.com |

| Aromatic C-H In-plane Bending | 1000 - 1300 ajchem-a.com |

| C-O-C Asymmetric Stretching | 1230 - 1270 |

| Aromatic C-H Out-of-plane Bending | 800 - 950 |

Note: Ranges are based on typical values for aromatic and heterocyclic compounds.

The electronic absorption (UV-Vis) spectrum of a molecule is determined by the transitions of electrons between molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the state-of-the-art method for predicting these spectra. mdpi.com

The calculation provides key information, including:

Maximum Absorption Wavelength (λₘₐₓ): The wavelength at which the molecule absorbs light most strongly.

Oscillator Strength (f): The intensity of the absorption band.

Orbital Contributions: The specific molecular orbitals involved in the transition, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), often corresponding to π → π* transitions in aromatic systems. mdpi.com

For related 1,2,4-triazole derivatives, TD-DFT calculations have successfully predicted their UV-Vis spectra, showing absorption maxima in the UV region. nih.govresearchgate.net For this compound, the main electronic transitions are expected to be π → π* in nature, localized on the conjugated system formed by the phenyl and triazole rings.

Table 4: Illustrative TD-DFT Output for a Generic Aryl-Triazole Derivative

| Transition | Calculated λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | 275 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 240 | 0.15 | HOMO-1 → LUMO (80%) |

Note: This data is hypothetical and serves to illustrate the typical output of a TD-DFT calculation for predicting UV-Vis spectra. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-aryl-4-arylethynyl-1H-1,2,3-triazoles |

| diphenyl-bi-(1,2,4-triazole) |

| 3,5-diamino-1,2,4-triazole |

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the energetic landscapes of chemical reactions, allowing for the detailed investigation of reaction mechanisms that can be difficult to probe experimentally. For 1-aryl-1H-1,2,4-triazoles, these methods can elucidate the pathways of various transformations, such as electrophilic substitution, cycloaddition, or ring-opening reactions.

Transition State Characterization

The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for a reaction to proceed. Computational chemistry allows for the precise characterization of these fleeting structures. For reactions involving the 1,2,4-triazole ring, density functional theory (DFT) is a commonly employed method to locate and characterize transition states.

Transition state geometries are optimized, and frequency calculations are performed to confirm their nature. A genuine transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate. The characterization of transition states provides crucial information about the geometry of the activated complex and the nature of bond-breaking and bond-forming processes.

Table 1: Illustrative Data for Transition State Characterization of a Hypothetical Reaction of a 1-Aryl-1,2,4-triazole

| Parameter | Reactant | Transition State | Product |

| Energy (Hartree) | -X.XXXX | -Y.YYYY | -Z.ZZZZ |

| Key Bond Distance (Å) | 1.35 (C-N) | 1.85 (C...N) | 2.50 (C--N) |

| Imaginary Frequency (cm⁻¹) | N/A | -250.0 | N/A |

Note: This table is illustrative and does not represent actual data for this compound.

Reaction Pathways and Energy Barriers

Once the reactants, products, and transition states are located on the potential energy surface, the entire reaction pathway can be mapped. This involves calculating the minimum energy path connecting these stationary points. The energy difference between the reactants and the transition state defines the activation energy or energy barrier of the reaction.

Computational studies on various reactions of 1,2,4-triazole derivatives have shown that the nature and position of substituents on the aryl ring can significantly influence the energy barriers. For instance, electron-donating groups like the methoxy group in this compound are expected to influence the electron density of the triazole ring, thereby affecting the activation energies of electrophilic aromatic substitution reactions.

Table 2: Hypothetical Energy Barriers for Different Reactions of a Substituted 1,2,4-Triazole

| Reaction Type | Substituent | Activation Energy (kcal/mol) |

| Electrophilic Nitration | -H | 25.0 |

| -OCH₃ | 22.5 | |

| Cycloaddition | -H | 30.2 |

| -OCH₃ | 31.5 |

Note: This table is for illustrative purposes and shows the expected trend of an electron-donating group on electrophilic substitution.

Structure-Reactivity Relationships (SRR) via Computational Approaches

Computational approaches are pivotal in establishing quantitative structure-reactivity relationships (QSRR). By calculating various molecular descriptors, it is possible to correlate the structural features of a molecule with its chemical reactivity. For this compound, these descriptors can provide a quantitative understanding of how the methoxy substituent influences its reactivity.

Key computational descriptors include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are related to the electron-donating and electron-accepting abilities of a molecule, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken, NBO) can pinpoint specific atoms that are more susceptible to nucleophilic or electrophilic attack.

Studies on related aryl-triazoles have shown that the electronic properties of the substituents on the phenyl ring have a predictable effect on these descriptors and, consequently, on the reactivity of the molecule.

Table 3: Calculated Electronic Properties for a Series of 1-(4-substituted-phenyl)-1H-1,2,4-triazoles (Illustrative)

| Substituent (at para-position) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| -NO₂ | -7.5 | -2.0 | 5.5 |

| -H | -6.8 | -1.2 | 5.6 |

| -OCH₃ | -6.2 | -0.8 | 5.4 |

Note: This table illustrates the expected electronic effect of different substituents.

Tautomerism and Isomerism Studies

For the 1,2,4-triazole ring system, tautomerism is a key consideration. While this compound specifies the attachment of the phenyl group at the N1 position, other tautomeric and isomeric forms are theoretically possible for the parent triazole ring. However, for N-substituted triazoles like the compound , prototropic tautomerism involving the triazole ring hydrogens is not possible.

Isomerism, on the other hand, relates to the position of the substituents. For instance, the methoxyphenyl group could be attached to the N4 position, leading to the isomer 4-(4-methoxyphenyl)-4H-1,2,4-triazole. Computational studies can be employed to determine the relative stabilities of such isomers by calculating their ground-state energies.

Theoretical calculations on the parent 1H- and 4H-1,2,4-triazoles have generally shown that the 1H-tautomer is more stable than the 4H-tautomer. nih.govijsr.net The relative stability of N-substituted isomers can be influenced by steric and electronic factors. Computational studies on the tautomeric equilibrium of various 1,2,4-triazole derivatives have been conducted using methods like DFT to predict the most stable forms in different environments. researchgate.net

Table 4: Relative Energies of 1- and 4-Aryl-Substituted 1,2,4-Triazole Isomers (Hypothetical DFT Calculations)

| Isomer | Relative Energy (kcal/mol) |

| This compound | 0.0 (Reference) |

| 4-(4-methoxyphenyl)-4H-1,2,4-triazole | +2.5 |

Note: This table presents hypothetical data to illustrate the use of computational chemistry in determining isomeric stability.

Coordination Chemistry of 1 4 Methoxyphenyl 1h 1,2,4 Triazole

Ligand Properties and Coordination Modes

The coordination behavior of 1-(4-methoxyphenyl)-1H-1,2,4-triazole is dictated by the electronic and steric characteristics of its molecular structure. The 1,2,4-triazole (B32235) ring provides several potential nitrogen donor atoms, allowing for various modes of bonding with metal centers.

The most prevalent mode of coordination for this compound is as a monodentate ligand, where it binds to a single metal ion through one of its nitrogen atoms. Due to factors of electron density and steric accessibility, the N4 atom of the triazole ring is the preferred site for this coordination. The N1 atom is sterically hindered by the attached methoxyphenyl group, and the N2 atom is adjacent to this substituted group, making them less favorable for coordination.

While less common, this compound can also act as a bridging ligand, connecting two or more metal centers. In this capacity, the N2 and N4 atoms of the triazole ring can coordinate to different metal ions, facilitating the formation of polynuclear complexes and coordination polymers. This bridging behavior is instrumental in creating extended structures with potentially interesting magnetic or catalytic properties. The formation of a stable chelate ring with a single metal center as a bidentate ligand is generally not favored due to the geometry of the triazole ring.

The presence of multiple potential donor nitrogen atoms within the triazole ring imparts an ambidentate character to this compound. While N4 is the most common coordination site, the N2 atom can also be involved in bonding, especially in the formation of bridging complexes. The specific coordination site is influenced by various factors, including the nature of the metal ion, the steric requirements of other ligands present, and the solvent used in the synthesis. This versatility allows for the formation of a diverse range of coordination complexes.

Synthesis and Characterization of Metal Complexes

Metal complexes of this compound are typically synthesized by reacting a metal salt with the ligand in an appropriate solvent. The resulting complexes are then characterized using various analytical techniques to determine their structure and properties.

A significant body of research has focused on the coordination of this compound with transition metals. These complexes are of interest due to their potential applications stemming from their magnetic, electronic, and catalytic properties. Techniques such as single-crystal X-ray diffraction, infrared spectroscopy, and UV-Vis spectroscopy are commonly employed to characterize these compounds.

Table 1: Examples of Transition Metal Complexes with this compound

| Metal Ion | Formula of Complex | Coordination Mode |

|---|---|---|

| Iron(II) | Fe3(p-MeOptrz)6(H2O)66 | Bridging (N2, N4) acs.org |

p-MeOptrz = 4-(p-Methoxyphenyl)-1,2,4-triazole, tos = tosylate

The coordination chemistry of this compound with main group metals has also been explored, revealing a variety of structural motifs. The nature of the main group metal ion, particularly its size and electropositivity, influences the resulting coordination number and geometry of the complexes. These complexes are often investigated for their potential in materials science.

Table 2: Examples of Main Group Metal Complexes with Triazole Derivatives

| Metal Ion | Ligand | Formula of Complex |

|---|---|---|

| Tin(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | [Sn(L)2] |

L represents the respective triazole derivative ligand.

Synthesis via Various Complexation Methodologies

The synthesis of metal complexes incorporating this compound, while not extensively documented for this specific ligand, can be inferred from established methodologies for other substituted 1,2,4-triazole derivatives. These methods generally involve the direct reaction of the triazole ligand with a metal salt in a suitable solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that influence the final product's structure and dimensionality.

A common approach involves dissolving the 1,2,4-triazole derivative and a metal salt, such as a halide, nitrate, or perchlorate, in a polar solvent like methanol, ethanol, or acetonitrile (B52724). The mixture is then stirred, often with heating, to facilitate the coordination of the ligand to the metal center. In many cases, the resulting metal complex precipitates from the solution upon cooling or after partial evaporation of the solvent.

For instance, the synthesis of transition metal complexes with other 4-substituted 1,2,4-triazole ligands has been achieved by reacting the ligand with metal salts in a 1:1 or 2:1 ligand-to-metal molar ratio. These reactions have yielded a variety of coordination compounds, from discrete molecular complexes to extended coordination polymers. The formation of such extended structures is a hallmark of 1,2,4-triazole ligands, which can bridge multiple metal centers through their N1 and N2 atoms.

Structural Analysis of Metal Complexes

Single Crystal X-ray Diffraction of Complexes

While a specific single-crystal X-ray structure of a metal complex with this compound is not prominently reported in the reviewed literature, the structural characteristics of such complexes can be anticipated by examining related structures. For instance, the crystal structure of a related compound, 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole, reveals key structural features of the methoxyphenyl-triazole moiety. In this structure, the triazole ring forms dihedral angles of 30.57(8)° and 21.81(9)° with the fluoro-substituted and methoxy-substituted benzene (B151609) rings, respectively nih.gov. The dihedral angle between the two benzene rings is 51.53(7)° nih.gov. Such dihedral angles are indicative of the steric and electronic interactions between the aromatic rings and the triazole core.

In coordination complexes, the 1,2,4-triazole ring is known to act as a versatile ligand, capable of coordinating to metal centers in various modes. The most common coordination mode is as a bridging ligand, where the N1 and N2 atoms of the triazole ring bridge two metal centers. This bridging mode is fundamental to the formation of polynuclear complexes and coordination polymers with diverse topologies, including linear chains, 2D grids, and 3D frameworks.

The crystal structures of numerous metal complexes with other 4-substituted 1,2,4-triazoles have been determined, providing a rich database for comparison. For example, in trinuclear transition metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives, the metal ions are linked by triple N1-N2-triazole bridges, forming a linear array mdpi.com. The coordination geometry around the metal centers in these complexes is typically octahedral, completed by other ligands such as water molecules or anions.

The methoxyphenyl group in this compound is expected to influence the crystal packing of its metal complexes through intermolecular interactions such as π-π stacking and C-H···π interactions. These non-covalent interactions play a crucial role in stabilizing the supramolecular architecture of the resulting coordination compounds.

Table 1: Crystallographic Data for a Related Triazole Derivative

| Parameter | 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole nih.gov |

| Formula | C₁₅H₁₂FN₃O |

| Molecular Weight | 269.28 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.6572(5) |

| b (Å) | 7.3692(8) |

| c (Å) | 15.5711(15) |

| α (°) | 79.202(9) |

| β (°) | 81.159(8) |

| γ (°) | 89.442(8) |

| Volume (ų) | 629.95(11) |

| Z | 2 |

Spectroscopic Characterization of Complexes

The coordination of this compound to a metal center is expected to induce significant changes in its spectroscopic properties, which can be monitored by techniques such as infrared (IR), nuclear magnetic resonance (NMR), and UV-visible spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would exhibit characteristic bands corresponding to the vibrations of the triazole and methoxyphenyl rings. Upon coordination to a metal ion, shifts in the vibrational frequencies of the triazole ring are anticipated. In particular, the C=N and N-N stretching vibrations of the triazole ring are sensitive to coordination. These bands, typically observed in the 1400-1600 cm⁻¹ region, are expected to shift to higher or lower frequencies depending on the nature of the metal-ligand bond. The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the coordination of diamagnetic metal complexes in solution. The coordination of the triazole ligand to a metal center would lead to changes in the chemical shifts of the protons and carbon atoms of the ligand. The protons on the triazole ring and the methoxyphenyl group would be particularly affected. The magnitude and direction of these shifts would provide information about the coordination mode of the ligand and the electronic effects of the metal center.

UV-Visible Spectroscopy: The electronic spectrum of the free this compound ligand is expected to show absorption bands in the UV region corresponding to π-π* transitions within the aromatic rings. Upon complexation with a transition metal ion, new absorption bands may appear in the visible region due to d-d transitions of the metal ion. The position and intensity of these bands are dependent on the coordination geometry around the metal ion and the ligand field strength of the triazole ligand. Additionally, charge transfer bands, either from the ligand to the metal (LMCT) or from the metal to the ligand (MLCT), may also be observed.

Electronic and Magnetic Properties of Metal Complexes

The magnitude and sign of the magnetic coupling (ferromagnetic or antiferromagnetic) are influenced by the geometry of the M-(N-N)-M bridge. In many 1,2,4-triazole-bridged complexes, antiferromagnetic coupling is observed, where the magnetic moments of adjacent metal ions align in opposite directions, leading to a decrease in the magnetic susceptibility at low temperatures mdpi.com. The strength of this coupling is dependent on the overlap of the magnetic orbitals of the metal ions, which is mediated by the π-system of the triazole bridge.

For instance, in trinuclear transition metal complexes with sulfonate-functionalized 1,2,4-triazole derivatives, dominant intramolecular antiferromagnetic interactions are observed mdpi.com. The magnetic susceptibility data for these complexes can be modeled using a Heisenberg linear trimer model to determine the super-exchange parameters.

The electronic properties of these complexes are also of interest. The coordination of the triazole ligand to a metal center can influence its redox potential and can lead to interesting photophysical properties, such as luminescence. The electronic transitions observed in the UV-visible spectra provide insights into the electronic structure of the complexes. For example, the study of Schiff bases of 4-aminoantipyrine with p-methoxybenzaldehyde and their complexes with Cu(II) and Zn(II) has provided information on their frontier orbitals and electronic distribution sbpmat.org.br.

Redox Chemistry of Coordinated this compound

The redox behavior of coordinated 1,2,4-triazole ligands can be investigated using electrochemical techniques such as cyclic voltammetry. The triazole ring itself can be electrochemically active, and its redox properties can be modulated by coordination to a metal center.

While specific studies on the redox chemistry of coordinated this compound are scarce, studies on related systems provide valuable insights. For example, the electrochemical behavior of other 1,2,4-triazole derivatives has been investigated. In some cases, the triazole moiety can undergo irreversible oxidation or reduction processes.

Supramolecular Assemblies Through Coordination Bonds

The ability of 1,2,4-triazole ligands to bridge metal centers through their N1 and N2 atoms makes them excellent building blocks for the construction of supramolecular assemblies and coordination polymers. The directionality of the coordination bonds, combined with the geometry of the ligand, allows for the rational design of extended networks with specific topologies and properties.

The 4-methoxyphenyl (B3050149) substituent in this compound can play a significant role in directing the formation of supramolecular assemblies. The methoxy (B1213986) group can participate in hydrogen bonding with solvent molecules or other ligands, while the phenyl ring can engage in π-π stacking and C-H···π interactions. These non-covalent interactions, in concert with the coordination bonds, can lead to the formation of complex and robust supramolecular architectures.

A variety of supramolecular structures, including 1D chains, 2D layers, and 3D frameworks, have been constructed using substituted 1,2,4-triazole ligands. For example, the reaction of sulfonate-functionalized 1,2,4-triazole ligands with cadmium(II) salts has led to the formation of two-dimensional coordination networks nih.gov. In these structures, the cadmium ions are bridged by both chloride ions and the triazole ligands. The incorporation of a 4-amino-1,2,4-triazole moiety between two pyridyl groups has been shown to be effective in controlling the formation of higher-dimensional supramolecular assemblies through additional hydrogen bonding sites acs.org.

Materials Science Applications of 1 4 Methoxyphenyl 1h 1,2,4 Triazole Chemical Aspects

Integration into Functional Organic Materials

The incorporation of 1-(4-methoxyphenyl)-1H-1,2,4-triazole into functional organic materials is an area of growing interest. Its chemical stability and modifiable structure make it a valuable precursor and component in a variety of materials, from luminescent compounds to polymers.

Precursor for Luminescent Materials

While direct studies on the luminescence of this compound are not extensively documented, the broader class of 1,2,4-triazole (B32235) derivatives has been shown to be a promising scaffold for the development of highly luminescent materials. mdpi.comnih.gov The 1,2,4-triazole ring, with its high nitrogen content, can influence the electron distribution within a molecule, which is a key factor in determining its photophysical properties. mdpi.com

Derivatives of 4H-1,2,4-triazole, in particular, have been synthesized and shown to exhibit significant luminescence with high quantum yields. mdpi.comnih.gov These compounds are often prepared through multi-step reactions, starting from commercially available precursors and employing techniques like the Suzuki cross-coupling reaction to introduce various aromatic and heteroaromatic substituents. mdpi.com The general approach involves creating extended π-conjugated systems centered around the triazole core. mdpi.com Although this research focuses on the 4H-tautomer, it underscores the potential of the 1,2,4-triazole ring system in designing luminophores. It is plausible that this compound could serve as a key intermediate in the synthesis of such materials. For instance, it could be further functionalized to create more complex, conjugated structures with tailored emission properties. The methoxyphenyl group can act as an electron-donating moiety, which, when paired with suitable electron-accepting groups, could lead to materials with interesting charge-transfer characteristics and luminescence.

A general synthetic strategy to produce luminescent 1,2,4-triazole derivatives is outlined in the table below, based on established methods for related compounds. mdpi.commdpi.com

| Step | Reaction | Reagents and Conditions | Purpose |

| 1 | Synthesis of Precursor | Starting from a suitable benzoic acid derivative. | To create a functionalized triazole ring. |

| 2 | Suzuki Cross-Coupling | The triazole precursor, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base. | To introduce various aryl or heteroaryl groups, extending the π-conjugation. |

Components in Organic Electronic Devices (Chemical Synthesis Focus)

The 1,2,4-triazole moiety is a known component in materials designed for organic electronic devices, particularly organic light-emitting diodes (OLEDs). nih.govnih.govnih.gov Triazole derivatives are recognized for their electron-transporting capabilities, which is a crucial property for efficient OLED performance. nih.gov While specific research on the direct use of this compound in OLEDs is limited, related structures have been successfully incorporated into device architectures. For example, a bistriazole derivative with a biphenyl core has been synthesized and utilized as a host material in blue phosphorescent OLEDs. nih.gov

The synthesis of such materials often involves creating molecules with distinct electron-donating and electron-accepting regions to facilitate charge transport and recombination. The this compound unit possesses both an electron-donating methoxyphenyl group and an electron-accepting triazole ring, making it an attractive building block for bipolar host materials.

A potential synthetic route to incorporate this compound into a larger, functional molecule for organic electronics could involve the following conceptual steps:

| Step | Description | Example Reaction |